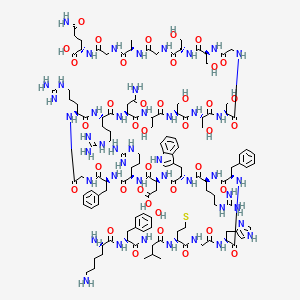
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride” is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of this compound involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . The reaction involves the isomerization of iminium intermediate .
Molecular Structure Analysis
The molecular formula of this compound is C11H16ClN . The IR spectrum shows peaks at 3300–3600 cm-1 (NH, OH assoc.), 1594, 1572 cm-1 (C=C arom) .
Chemical Reactions Analysis
The chemical reactions involving this compound include the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions . These reactions involve the isomerization of iminium intermediate .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 197.71 . The IR spectrum shows peaks at 3300–3600 cm-1 (NH, OH assoc.), 1594, 1572 cm-1 (C=C arom) .
Scientific Research Applications
Synthesis and Derivative Development
- Facilitating Synthesis of Derivatives: This compound is used as a starting material in the synthesis of a variety of derivatives. For instance, it has been utilized in the synthesis of tetrahydropyrimido quinoline derivatives, exhibiting antimicrobial activities (Elkholy & Morsy, 2006).
- Production of Alkaloids and Isoquinolines: It serves as a precursor for synthesizing various alkaloids and isoquinolines, contributing significantly to the field of organic chemistry (Liermann & Opatz, 2008), (Blank & Opatz, 2011).
Biological and Pharmacological Applications
- Analgesic and Anti-Inflammatory Effects: This compound shows potential in pharmacological applications due to its analgesic and anti-inflammatory properties, indicating its usefulness in medical practice as a non-narcotic analgesic (Rakhmanova et al., 2022).
- Insecticidal Properties: It also demonstrates toxicological activity against pests, specifically Aphis gossypii, suggesting its application in agricultural chemistry (Bakhite et al., 2022).
Chemical and Physical Analysis
- Conformational Analysis: The compound has been subject to conformational analysis, providing insights into its chemical structure and properties, which is crucial for further chemical synthesis and applications (Olefirowicz & Eliel, 1997).
- Synthesis Techniques: Novel synthesis techniques involving this compound have been explored, such as the protected methyl 4-hydroxy-tetrahydroisoquinoline-3-carboxylate synthesis, indicating its role in advancing synthetic methodologies (Lerestif et al., 1999).
Safety and Hazards
Future Directions
The future directions in the research of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride could involve the development of new and environmentally friendly methods for the synthesis of THIQ derivatives . This could include exploring transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles .
Mechanism of Action
Target of Action:
Related studies suggest that it interacts with dopaminergic neurons, possibly influencing their function and survival .
Mode of Action:
The exact mode of action remains partially understood. It is believed that 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride may modulate dopaminergic pathways. By antagonizing the effects of neurodegeneration induced by experimental neurotoxins, it demonstrates neuroprotective activity .
Biochemical Pathways:
Its ability to counteract neurodegeneration suggests involvement in maintaining neuronal health .
Pharmacokinetics:
These properties impact bioavailability, influencing the compound’s therapeutic efficacy .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can affect its stability and efficacy.
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-isoquinoline-5-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-12(2)8-14-7-10-5-3-4-9(6-13)11(10)12;/h3-5,14H,7-8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQRIVZWPNDFEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C(=CC=C2)C#N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744841 |
Source


|
| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203682-69-2 |
Source


|
| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-6-methoxypyrazolo[1,5-a]pyridine](/img/no-structure.png)


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-2-(bromomethyl)-1-(phenylsulfonyl)-, methyl ester](/img/structure/B598503.png)




